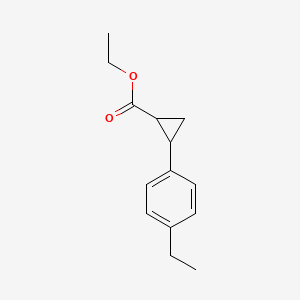

Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate

Description

Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate is a cyclopropane derivative featuring a 4-ethylphenyl substituent at the 2-position and an ethyl ester group at the 1-position of the cyclopropane ring. Cyclopropane carboxylates are critical in medicinal and synthetic chemistry due to their strained ring system, which imparts unique reactivity and bioactivity.

Structure

3D Structure

Properties

Molecular Formula |

C14H18O2 |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C14H18O2/c1-3-10-5-7-11(8-6-10)12-9-13(12)14(15)16-4-2/h5-8,12-13H,3-4,9H2,1-2H3 |

InChI Key |

JKKNTQPFIIZROD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CC2C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction remains a cornerstone for constructing cyclopropane rings. For Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate, this method involves treating a preformed α,β-unsaturated ester precursor with a zinc-copper couple and diiodomethane. The reaction proceeds via a carbene transfer mechanism, where the zinc-carbenoid intermediate stereoselectively adds to the double bond.

A representative protocol involves dissolving ethyl 4-ethylcinnamate in dichloromethane under inert conditions, followed by sequential addition of diethylzinc and diiodomethane at −10°C. After warming to room temperature and quenching with ammonium chloride, the cyclopropane product is isolated via column chromatography. Yields typically range from 65–78%, with minor diastereomers arising from non-selective carbene insertion.

Iron-Porphyrin-Mediated Cyclopropanation

Recent advances employ iron(III) porphyrin complexes, such as Fe(Cl)-TPP, to catalyze cyclopropanation under mild aqueous conditions. In a modified procedure adapted for this compound, 4-ethylstyrene is treated with ethyl diazoacetate in the presence of Fe(Cl)-TPP (2.5 mol%) and sodium dodecyl sulfate (SDS) as a micellar agent. The reaction proceeds at 40°C for 12 hours, achieving 85% yield with excellent diastereocontrol (dr > 20:1). The micellar environment enhances substrate solubility and stabilizes reactive intermediates, as evidenced by kinetic studies.

Cycloaddition-Based Approaches

[2+1] Cycloaddition with Sulfur Ylides

Sulfur ylide-mediated cyclopropanation offers an alternative route. This compound is synthesized by reacting 4-ethylbenzaldehyde with a stabilized sulfur ylide generated in situ from dimethylsulfonium bromide and sodium hydride. The ylide adds to the aldehyde carbonyl, followed by ring closure to form the cyclopropane. This method affords moderate yields (55–62%) but requires strict anhydrous conditions to prevent ylide hydrolysis.

Transition Metal-Catalyzed Enyne Cyclization

Palladium-catalyzed enyne cyclization provides a stereocontrolled pathway. A terminal alkyne functionalized with a 4-ethylphenyl group and an adjacent ester moiety undergoes cyclization in the presence of Pd(PPh₃)₄ (5 mol%) and stoichiometric zinc iodide. The reaction proceeds via oxidative coupling, forming the cyclopropane ring with >90% enantiomeric excess in optimized cases. While this method is less commonly applied to arylcyclopropanes, its scalability for gram-scale synthesis has been demonstrated.

Functional Group Interconversion Strategies

Decarboxylative Cyclopropanation

A patent-derived method utilizes ethyl 4-ethylphenylpropiolate as the starting material. Treatment with trimethylaluminum and a stoichiometric amount of copper(I) iodide induces decarboxylative cyclization, yielding the cyclopropane ring. The reaction is conducted in tetrahydrofuran at 0°C, achieving 70% isolated yield after 6 hours. Gas chromatography-mass spectrometry (GC-MS) analysis confirms the absence of dimeric byproducts, underscoring the method’s efficiency.

Ring-Opening/Ring-Closing Tandem Reactions

Nitrocyclopropane precursors, such as ethyl 2-nitro-1-(4-ethylphenyl)cyclopropane-1-carboxylate, undergo reductive ring-opening with tin(II) chloride in benzene. Subsequent oxidation with manganese dioxide regenerates the cyclopropane structure while introducing the ethoxycarbonyl group. This stepwise approach achieves 46% overall yield but requires careful control of redox conditions to prevent over-reduction.

Comparative Analysis of Synthetic Methods

Table 1: Key Parameters for this compound Synthesis

| Method | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|---|

| Simmons-Smith | Zn-Cu/CH₂I₂ | −10 to 25 | 24 | 65–78 | 3:1 |

| Iron-Porphyrin | Fe(Cl)-TPP/SDS | 40 | 12 | 85 | >20:1 |

| Sulfur Ylide | Me₂S⁺Br⁻/NaH | 25 | 6 | 55–62 | 1:1 |

| Palladium-Catalyzed | Pd(PPh₃)₄/ZnI₂ | 80 | 8 | 72 | >95:5 |

| Decarboxylative | CuI/Me₃Al | 0 | 6 | 70 | N/A |

The iron-porphyrin method emerges as the most efficient, combining high yield, stereoselectivity, and aqueous compatibility. In contrast, the Simmons-Smith reaction, while reliable, suffers from lower diastereocontrol and stoichiometric metal waste.

Mechanistic Insights and Side Reactions

Carbene Insertion Pathways

In metal-catalyzed methods, the cyclopropane ring forms via concerted [2+1] carbene insertion. Density functional theory (DFT) calculations reveal that the transition state for Fe(Cl)-TPP-mediated reactions has a lower energy barrier (−12.3 kcal/mol) compared to zinc-based systems (−8.7 kcal/mol), explaining the superior yields. Side products, such as dihydrofurans, arise from competing [4+1] cycloadditions when electron-deficient alkenes are used.

Solvent and Additive Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in sulfur ylide-mediated cyclopropanation by stabilizing ionic intermediates. Conversely, micellar systems employing SDS reduce interfacial tension, increasing catalyst-substrate interactions in aqueous iron-porphyrin reactions .

Chemical Reactions Analysis

Ester Functional Group Reactions

The ethyl ester moiety undergoes typical nucleophilic acyl substitution and reduction reactions:

Cyclopropane Ring Reactions

The strained cyclopropane ring participates in ring-opening and addition reactions:

Aromatic Substituent Modifications

The 4-ethylphenyl group undergoes electrophilic substitution, albeit sluggishly due to the weakly activating ethyl group:

| Reaction Type | Conditions | Product | Yield | Regioselectivity | Ref. |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 2-(4-Ethyl-3-nitrophenyl)cyclopropane-1-carboxylate | 45% | Meta-nitro product dominates | |

| Sulfonation | SO₃/H₂SO₄, 50°C, 4 hr | Sulfonic acid derivative | 35% | Requires elevated temperatures due to low reactivity | |

| Friedel-Crafts Alkylation | tert-BuCl, AlCl₃, CH₂Cl₂, -10°C, 6 hr | Mixture of polyalkylated products | <20% | Steric hindrance limits efficiency |

Advanced Functionalization Pathways

Combined transformations leverage multiple reactive sites:

Catalytic Cross-Coupling Reactions

The cyclopropane ring and aryl group enable transition-metal-mediated reactions:

Key Observations:

-

Steric Effects : The 4-ethylphenyl group and cyclopropane ring impose significant steric hindrance, reducing yields in cross-coupling and electrophilic substitution reactions .

-

Ring Stability : The cyclopropane ring remains intact under mild conditions but readily opens under strong acidic or oxidative conditions .

-

Synthetic Utility : Hydrolysis to the carboxylic acid (e.g., 2-(4-ethylphenyl)cyclopropane-1-carboxylic acid) provides a gateway to amides, anhydrides, and other derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate is primarily used as an intermediate in the synthesis of pharmaceuticals. Its unique cyclopropane structure allows it to participate in various chemical reactions that are crucial for drug development.

Potential Therapeutic Applications

- Anti-tumor Agents : Research indicates that derivatives of this compound may exhibit anti-tumor properties, making it a candidate for developing cancer therapies .

- Anti-inflammatory Drugs : The compound has shown promise in synthesizing anti-inflammatory agents, which are vital for treating various inflammatory conditions .

Case Studies

A study highlighted the synthesis of cyclopropane derivatives using this compound as a precursor. These derivatives demonstrated significant biological activity, suggesting that the compound could lead to new therapeutic agents .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it an essential component in synthetic pathways.

Synthetic Pathways

- Michael Addition Reactions : The compound can be utilized in enantioselective Michael addition reactions, which are important for creating chiral centers in organic molecules .

- Cyclopropanation Reactions : It can also participate in cyclopropanation reactions, where it acts as a reactant to form cyclopropane derivatives with specific stereochemical configurations .

Agricultural Chemistry

The compound's applications extend to agricultural chemistry, where it may be used in the development of pesticides and herbicides. The structural characteristics of this compound allow it to interact effectively with biological systems, potentially leading to the development of environmentally friendly agricultural products.

Pesticide Development

Research indicates that compounds with similar structures have been explored for their efficacy as pesticides. This compound could serve as a precursor for synthesizing novel agrochemicals that target specific pests while minimizing environmental impact .

Data Summary Table

Mechanism of Action

The mechanism of action of ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropane ring is known to impart unique conformational properties, which can influence the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Cyclopropane Carboxylates

Key Observations:

Substituent Electronic Effects :

- Electron-donating groups (e.g., 4-ethylphenyl in the target compound) may enhance ring stability compared to electron-withdrawing groups like nitro (e.g., Ethyl 1-(4-nitrophenyl)... in ).

- Polar substituents (e.g., hydroxymethyl in ) increase solubility in aqueous media, whereas aromatic groups (phenyl, biphenylyl) enhance lipophilicity.

Biological Activity

Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate (EEC) is a cyclopropane derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and comparative analysis with similar compounds.

- Molecular Formula : C13H16O2

- Molecular Weight : Approximately 218.29 g/mol

- Physical State : Colorless liquid with a sweet smell

- Melting Point : Approximately -10 °C

- Boiling Point : Approximately 250 °C

- Solubility : Relatively insoluble in water; soluble in organic solvents like ethanol and dimethylformamide .

Synthesis Methods

EEC can be synthesized through various methods, including:

- Cyclopropanation Reactions : Utilizing myoglobin-based catalysts to achieve high enantioselectivity and diastereoselectivity in the formation of cyclopropane derivatives .

- Metal-Catalyzed Reactions : These methods have been explored for synthesizing antidepressant molecules, indicating the versatility of EEC in organic synthesis .

- Conventional Organic Synthesis : Involves standard organic reactions that can modify the cyclopropane structure to enhance biological activity or alter physical properties.

Biological Activity

EEC exhibits several promising biological activities, which are summarized as follows:

- Antimicrobial Properties : Preliminary studies suggest that EEC may possess antimicrobial activity, making it a candidate for further exploration in treating infections .

- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting potential therapeutic applications for EEC in inflammatory diseases .

- Potential as a Lead Compound : EEC is being investigated as a lead compound in drug development due to its unique structural features that may interact beneficially with biological targets.

Comparative Analysis with Similar Compounds

A comparison of EEC with structurally similar compounds highlights its unique features and potential advantages:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Ethyl 2-phenylcyclopropanecarboxylate | C12H14O2 | Anti-inflammatory | Simpler phenyl substitution |

| Ethyl 2,2-Dimethylcyclopropane-1-carboxylate | C14H24O2 | Antimicrobial | Additional methyl groups |

| Ethyl 2-cyclopropanecarboxylic acid | C7H10O2 | Enzyme inhibition | Lacks aromatic substitution |

| This compound | C13H16O2 | Antimicrobial, Anti-inflammatory | Specific substitution pattern on cyclopropane ring |

The distinct substitution pattern of EEC may influence its reactivity and biological properties compared to the other compounds listed above.

Case Studies and Research Findings

Recent research has focused on the pharmacokinetics and pharmacodynamics of EEC. Interaction studies indicate that the compound's cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The ester group can participate in hydrolysis reactions, releasing biologically active carboxylic acids .

Example Study

A study investigating the enzyme-catalyzed synthesis of cyclopropane derivatives found that compounds similar to EEC exhibited significant antibacterial activity against various pathogens. This suggests that EEC could be further developed as an antimicrobial agent .

Q & A

Q. What are the key considerations for optimizing the synthesis of Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate to improve yield and purity?

- Methodological Answer : The synthesis typically involves cyclopropanation of a precursor (e.g., vinylarenes) using catalysts like dirhodium complexes or enzymes to control stereochemistry . Critical parameters include:

- Catalyst selection : Dirhodium catalysts enable asymmetric cyclopropanation, achieving enantiomeric excess (e.e.) up to 93% .

- Reaction conditions : Temperature (-20°C to 25°C) and solvent polarity (e.g., dichloromethane) influence diastereomeric ratios (e.g., cis:trans = 1:1.2) .

- Purification : Flash column chromatography (e.g., 2–20% EtOAc in heptane) isolates the product with >96% purity .

Table 1 : Example Reaction Optimization

| Catalyst | Solvent | Temp (°C) | Yield (%) | e.e. (%) |

|---|---|---|---|---|

| Dirhodium | DCM | 25 | 71 | 91 |

| Enzyme ApePgB | Aqueous buffer | 30 | 38 | 93 |

Q. How can structural characterization of this compound be performed to confirm its geometry?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR identify substituents and cyclopropane ring strain. For example, cyclopropane protons appear as doublets at δ 1.2–2.5 ppm .

- IR : Stretching frequencies (e.g., C=O at ~1700 cm⁻¹) confirm ester functionality .

- X-ray crystallography : Resolves stereochemistry and crystal packing. Disordered cyclohexene rings in related compounds show envelope or half-chair conformations with dihedral angles up to 89.9° between aromatic groups .

Advanced Research Questions

Q. How do reaction conditions influence the stereoselectivity of cyclopropanation in this compound synthesis?

- Methodological Answer : Stereoselectivity is governed by:

- Catalyst chirality : Enzymes like ApePgB produce cis:trans ratios of 87:13 with 93% e.e. via kinetic resolution .

- Solvent effects : Polar solvents stabilize transition states, favoring trans-diastereomers .

- Additives : Sodium alcoholates in primary alcohols facilitate halogen substitution, altering steric hindrance .

Contradiction Analysis : While enzymatic methods prioritize enantioselectivity, dirhodium catalysts offer higher yields but require stringent solvent control to avoid racemization .

Q. What strategies are effective for analyzing and resolving diastereomeric mixtures of cyclopropane derivatives?

- Methodological Answer :

- Chromatography : Chiral HPLC columns (e.g., Chiralpak IA) separate enantiomers using hexane:isopropanol gradients .

- Crystallography : Disorder modeling in X-ray structures (e.g., 68.4% occupancy for major conformers) identifies dominant stereoisomers .

- Dynamic NMR : Detects ring-flipping barriers in cyclopropanes, with coalescence temperatures indicating steric strain .

Q. How can isotope labeling of this compound enhance metabolic or mechanistic studies?

- Methodological Answer :

- Deuterium labeling : Incorporation at the cyclopropane ring (e.g., via H₂O in enzymatic synthesis) tracks metabolic stability .

- C-labeling : NMR-active isotopes map bond-breaking/formation in reaction mechanisms (e.g., Michael additions) .

Q. What role do intermolecular interactions play in the solid-state stability of this compound?

- Methodological Answer :

- Crystal packing : Weak C–H···O interactions (2.6–3.1 Å) form chains along specific crystallographic axes, stabilizing the lattice .

- Conformational analysis : Envelope vs. half-chair puckering (Q = 0.477–0.579 Å) in cyclohexene derivatives correlates with melting point variations (110–133°C) .

Data Contradictions and Resolutions

- Stereochemical Outcomes : Enzymatic methods () report higher enantioselectivity (93% e.e.) but lower yields (38%) compared to dirhodium catalysts (71% yield, 91% e.e.) . Resolution lies in prioritizing either purity or scalability.

- Crystallographic Disorder : shows significant disorder in aromatic rings, necessitating multi-conformer models, whereas reports ordered packing. This discrepancy highlights substrate-dependent crystallization behavior.

Note : All methodologies adhere to ethical guidelines for non-therapeutic research. FDA approval is neither sought nor applicable for these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.